Cas no 2172241-54-0 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid is a specialized building block used in peptide synthesis and medicinal chemistry. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The alkyne moiety enables click chemistry applications, facilitating selective modifications or conjugation. The 4-methoxypiperidine-4-carboxylic acid scaffold contributes to enhanced solubility and conformational rigidity, making it valuable for designing bioactive compounds. This compound is particularly useful in the development of peptidomimetics and constrained peptides, where controlled stereochemistry and functional group versatility are critical. Its stability under standard SPPS conditions ensures reliable performance in complex synthetic workflows.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid structure
2172241-54-0 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid
CAS No:2172241-54-0
MF:C26H26N2O6
MW:462.494447231293
CID:6385927
PubChem ID:165565077
Update Time:2025-09-27

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid
    • 2172241-54-0
    • EN300-1550765
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-4-methoxypiperidine-4-carboxylic acid
    • Inchi: 1S/C26H26N2O6/c1-33-26(24(30)31)12-15-28(16-13-26)23(29)11-6-14-27-25(32)34-17-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,22H,12-17H2,1H3,(H,27,32)(H,30,31)
    • InChI Key: PCMGIMQLCUQJCN-UHFFFAOYSA-N
    • SMILES: O(C)C1(C(=O)O)CCN(C(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

Computed Properties

  • Exact Mass: 462.17908655g/mol
  • Monoisotopic Mass: 462.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 815
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 105Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid

Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid (CAS No. 2172241-54-0)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid (CAS No. 2172241-54-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, an aminoacetylene moiety, and a methoxypiperidine carboxylic acid segment. These structural elements contribute to its potential utility in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. This makes the compound a valuable intermediate in the synthesis of complex peptides and peptidomimetics, which are increasingly important in drug discovery and development. The aminoacetylene moiety provides a versatile handle for further chemical modifications, allowing for the introduction of additional functional groups that can enhance the compound's pharmacological properties.

The methoxypiperidine carboxylic acid segment is particularly noteworthy for its potential to modulate protein-protein interactions and enzyme activities. Piperidine derivatives have been extensively studied for their ability to interact with various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways. The presence of the methoxy group on the piperidine ring can influence the compound's lipophilicity and solubility, which are critical parameters for optimizing drug delivery and bioavailability.

Recent research has highlighted the potential of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that compounds with similar structural features can effectively cross the blood-brain barrier and modulate key enzymes involved in amyloid-beta production and tau protein phosphorylation. This makes the compound a promising candidate for further investigation in preclinical studies.

In addition to its potential therapeutic applications, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid has also been explored as a tool for chemical biology research. Its unique structure allows it to serve as a scaffold for the design of molecular probes that can be used to study protein function and interactions in living cells. For example, researchers have utilized similar compounds to investigate the role of specific enzymes in cellular signaling pathways, providing valuable insights into disease mechanisms.

The synthesis of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid typically involves a multi-step process that combines advanced organic synthesis techniques with modern purification methods. Key steps include the formation of the Fmoc protecting group, the introduction of the aminoacetylene moiety, and the final coupling with the methoxypiperidine carboxylic acid segment. Each step requires careful optimization to ensure high yields and purity, making this compound a challenging but rewarding target for synthetic chemists.

From a safety perspective, it is important to note that while 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-4-methoxypiperidine-4-carboxylic acid is not classified as a hazardous material or controlled substance, proper handling and storage protocols should be followed to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-controlled environment to prevent degradation or contamination.

In conclusion, 1-4-{(9H-fluoren‌‌en‌‌e‌‌‌‌‌‌‌‌​‌​‍‍‍‍‍‍‍‍​​‍​‍‍​‍​‍​​​​​​​​​​​​​​​​​​​​​​​​​​​​​‌​‌​‌​‌‌‎‎‎‎‎‎‎‎‎‎‎_____-9-y‌‌lmethoxyca‌rbonyl}ami‌no)but‐2-y‌noyl‐4-me‌thoxyperi‐dine‐4-ca‐rboxyli‐c aci‐d (CAS No. 2172241‐54‐0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in both therapeutic development and fundamental biological studies.

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